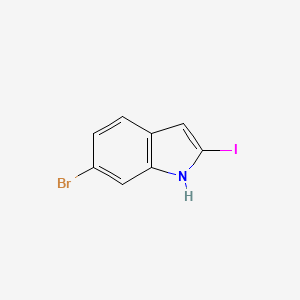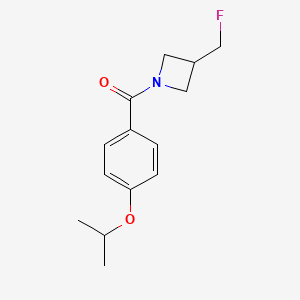![molecular formula C9H14N2O2S B2779312 4-[1-(Methylamino)ethyl]benzenesulfonamide CAS No. 851879-15-7](/img/structure/B2779312.png)
4-[1-(Methylamino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(Methylamino)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.28 Da .
Molecular Structure Analysis
The molecular structure of “4-[1-(Methylamino)ethyl]benzenesulfonamide” is defined by its molecular formula, C9H14N2O2S . For a more detailed structural analysis, you may need to refer to specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
“4-[1-(Methylamino)ethyl]benzenesulfonamide” is a solid at room temperature . It has a melting point of 145° C . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Gastroprotective Properties of Ebrotidine
Ebrotidine is a compound with a structure somewhat related to the chemical class of sulfonamides, showing significant gastroprotective properties. It combines the properties of an H2-receptor antagonist with cytoprotective agent capabilities. The drug enhances mucus gel protective qualities and accelerates ulcer healing by promoting mucosal repair and maintaining mucosal integrity, which may have implications for the treatment of ulcer disease (Slomiany et al., 1997).
Ethylene-Action Inhibition by 1-Methylcyclopropene
Research on 1-methylcyclopropene (1-MCP), a compound affecting ethylene perception, has significantly advanced our understanding of ethylene's role in the ripening and senescence of fruits and vegetables. This compound, widely adopted in the apple industry, showcases the potential for similar compounds to improve the postharvest quality of various agricultural products. The technology's adoption for other products remains limited, indicating an area for further exploration and application (Watkins, 2006).
Antimicrobial Applications of Monoterpenes
The monoterpene p-Cymene shows a range of biological activities including antimicrobial effects. This compound, found in over 100 plant species, underscores the potential for naturally occurring compounds in addressing communicable diseases and the development of new antimicrobial agents. Further studies are recommended to explore the beneficial effects of p-Cymene in healthcare and biomedical applications (Marchese et al., 2017).
Environmental Impact of Sunscreen Ingredients
The environmental effects of commonly used sunscreen ingredients, such as oxybenzone, have raised concerns. These compounds have been detected in various water sources worldwide and are not easily removed by common wastewater treatment techniques. The presence of such compounds in aquatic environments and their potential harm to coral reefs and the food chain highlight the need for further research into alternative UV filters that are less detrimental to the environment (Schneider & Lim, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(methylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(11-2)8-3-5-9(6-4-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBDKAGCQTXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Methylamino)ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)

![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)


![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)

![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)